molecular formula C4H12ClNO B2679198 (S)-2-(Methylamino)propan-1-ol hydrochloride CAS No. 40916-61-8

(S)-2-(Methylamino)propan-1-ol hydrochloride

Cat. No.: B2679198
CAS No.: 40916-61-8
M. Wt: 125.6
InChI Key: ZDLYDAGNAVKVBZ-WCCKRBBISA-N
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Description

(S)-2-(Methylamino)propan-1-ol hydrochloride is a chiral compound that is commonly used in the synthesis of various pharmaceuticals and chemical intermediates. It is known for its role as a building block in the production of active pharmaceutical ingredients and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methylamino)propan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-chloropropan-1-ol.

    Reaction with Methylamine: The (S)-2-chloropropan-1-ol is reacted with methylamine under controlled conditions to form (S)-2-(Methylamino)propan-1-ol.

    Hydrochloride Formation: The resulting (S)-2-(Methylamino)propan-1-ol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process often involves continuous monitoring and optimization of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Methylamino)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces secondary amines.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-(Methylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs for treating neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Methylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Methylamino)propan-1-ol hydrochloride
  • (S)-2-Amino-1-propanol hydrochloride
  • (S)-2-(Ethylamino)propan-1-ol hydrochloride

Uniqueness

(S)-2-(Methylamino)propan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This chiral specificity makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds.

Properties

IUPAC Name

(2S)-2-(methylamino)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(3-6)5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLYDAGNAVKVBZ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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